Glyceryl monostearate
Overview
Description
Glyceryl monostearate, commonly known as glycerol monostearate, is a monoglyceride widely used as an emulsifier in food, pharmaceutical, and cosmetic industries. It appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Chemically, it is the glycerol ester of stearic acid, with the molecular formula C21H42O4 .
Mechanism of Action
Target of Action
Glyceryl monostearate, commonly known as GMS, is primarily targeted at the lipid components of cell membranes . It is a glycerol ester of stearic acid and is widely used as an emulsifier in food production . Its primary role is to help in the formation and maintenance of uniform dispersions of immiscible solvents .
Mode of Action
It displaces proteins from oil, wax, or solvent surfaces, stabilizing emulsions . This interaction with its targets results in a more stable and uniform mixture.
Biochemical Pathways
It is known that gms is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Pharmacokinetics
It is known that gms is used in the formulation of solid lipid nanoparticles (slns), which have been shown to improve the bioavailability of certain drugs . For example, a study found that SLNs of dronedarone HCl using GMS showed an improvement in bioavailability by 2.68-fold compared to the pure drug suspension .
Result of Action
The primary result of GMS’s action is the stabilization of emulsions and the enhancement of texture in various products . In baking, it is used to improve dough quality and stabilize fat/protein emulsions . It is somewhat responsible for giving ice cream and whipped cream their smooth texture . It can also be used as an antistaling agent in bread .
Action Environment
The action of GMS can be influenced by environmental factors. For example, it is used as an additive in plastic, where it works as an antistatic and antifogging agent . It is also used in long-life materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .
Biochemical Analysis
Biochemical Properties
Glyceryl monostearate is known for its ability to stabilize mixtures of oil and water . It is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Cellular Effects
This compound has been shown to impact the human gut microbiota in a manner that promotes gut inflammation . It can alter microbiota density, composition, and expression of pro-inflammatory molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an emulsifier. It stabilizes mixtures of oil and water, preventing their separation . This property is crucial in its applications in food, pharmaceuticals, and cosmetics .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly increase the creaming stability of recombined low-fat dairy cream (RLFDC) compared with a control sample . This stability is highly dependent on ζ-potential and apparent viscosity, contributing to electrostatic repulsion and intermolecular resistance .
Metabolic Pathways
This compound is involved in the glycerolysis reaction pathway, where it is produced from triglycerides and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Transport and Distribution
Its solubility in hot oils, ethanol, and chloroform, but insolubility in water, may influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through the esterification of glycerol with stearic acid. This reaction typically involves the use of an esterification catalyst and is carried out under controlled conditions of temperature and pressure . Another method involves the glycerolysis of triglycerides from vegetable or animal fats with glycerol .
Industrial Production Methods: Industrial production of this compound often employs a glycerolysis reaction between triglycerides and glycerol. This process can be catalyzed by strong bases and involves multiple stages of distillation to achieve high purity . The reaction conditions include temperatures ranging from 220 to 260°C and vacuum pressure .
Chemical Reactions Analysis
Types of Reactions: Glyceryl monostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when mixed with other esters or alcohols .
Common Reagents and Conditions:
Esterification: Stearic acid and glycerol, with an esterification catalyst.
Hydrolysis: Water and a hydrolysis catalyst under reflux conditions.
Transesterification: Other esters or alcohols in the presence of a catalyst.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Glycerol and stearic acid.
Transesterification: Various mono-, di-, and triglycerides.
Scientific Research Applications
Glyceryl monostearate has diverse applications in scientific research:
Comparison with Similar Compounds
Glyceryl distearate: Another monoglyceride with two stearic acid chains.
Glyceryl tristearate: A triglyceride with three stearic acid chains.
Glyceryl monopalmitate: A monoglyceride with palmitic acid instead of stearic acid.
Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer in various formulations. Its ability to form stable emulsions and control the release of active ingredients sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl monostearate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2,3-Dihydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate [JAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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Record name | Glycerol 1-monostearate | |
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Record name | Stearic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
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Record name | GLYCERYL 1-STEARATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
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Retrosynthesis Analysis
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